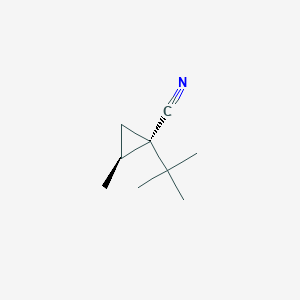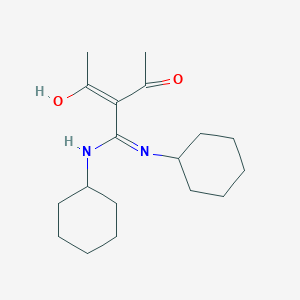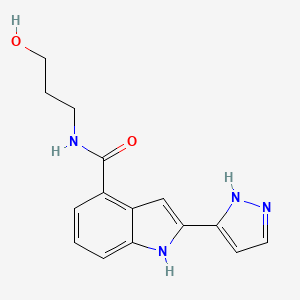![molecular formula C17H9NS B14219634 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-94-4](/img/structure/B14219634.png)
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound that features a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multiple steps, including the formation of the thiophene ring, the construction of the hex-3-ene-1,5-diyn chain, and the attachment of the benzonitrile group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon bonds between the thiophene ring and the hex-3-ene-1,5-diyn chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Medicinal Chemistry:
Chemical Sensors: Its sensitivity to environmental changes makes it suitable for use in chemical sensors and detection devices.
Mecanismo De Acción
The mechanism of action of 2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with molecular targets through its conjugated π-electron system. This allows it to participate in electron transfer processes and form stable complexes with various substrates. The thiophene ring and benzonitrile group contribute to its ability to engage in π-π stacking interactions and hydrogen bonding, respectively.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di(thiophenyl)-1,5-dihydrodipyrrolopyrazine (DT-DPP): A compound with similar thiophene rings and conjugated structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Uniqueness
2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to its specific combination of a thiophene ring, a hex-3-ene-1,5-diyn chain, and a benzonitrile group. This combination imparts distinct electronic and structural properties, making it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
823226-94-4 |
|---|---|
Fórmula molecular |
C17H9NS |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
2-(6-thiophen-3-ylhex-3-en-1,5-diynyl)benzonitrile |
InChI |
InChI=1S/C17H9NS/c18-13-17-10-6-5-9-16(17)8-4-2-1-3-7-15-11-12-19-14-15/h1-2,5-6,9-12,14H |
Clave InChI |
ZXPNSEHYGCKVCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=CSC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14219558.png)
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
![Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]](/img/structure/B14219578.png)
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
![2-[(2-{[3-(Aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219598.png)






